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The following table summarizes the key clinical pharmacokinetic (PK) and dosing parameters established for

OSI-930 in its first-in-human Phase I trial [1] [2].

Parameter Summary from Clinical Trials

Recommended Phase II
Dose (RP2D)

500 mg, administered twice daily (BID) [1] [2]

Maximum Tolerated Dose
(MTD)

500 mg BID. Dose-limiting toxicities (rash, elevated GGT) occurred at

600 mg BID [1] [2]

Dose-Limiting Toxicities
(DLTs)

Grade 3 skin rash; Grade 4 gamma-glutamyltransferase (GGT) elevation

[1] [2]

Common Adverse Events
(G1-2)

Fatigue, diarrhea, nausea, and rash [1] [2]

Food Intake Capsules were taken with food [2]

Key Pharmacodynamic
(PD) Marker

Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels
were observed at BID doses ≥400 mg [1] [2]
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Parameter Summary from Clinical Trials

PK/PD Relationship OSI-930 exposure increased with dose, and the decrease in sVEGFR2
correlated with drug exposure, providing proof-of-mechanism [1] [2]

Antitumor Activity RECIST stable disease in imatinib-resistant GIST; partial response in
ovarian cancer; FDG-PET metabolic responses observed [1] [2]

Experimental Protocols for PK/PD Analysis

The Phase I trial incorporated several translational proof-of-mechanism studies. Here are the methodologies

for key experiments cited.

1. Pharmacokinetic Sampling and Analysis

Objective: To characterize the plasma concentration-time profile and determine parameters like

maximum concentration (Cmax) and area under the curve (AUC).
Protocol: Blood samples were collected from patients at pre-dose and at multiple time points post-

dose (e.g., 1, 2, 4, 6, 8 hours) during the first treatment cycle. Plasma was separated, and
concentrations of OSI-930 were quantified using a validated bioanalytical method, such as liquid

chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2].

2. Soluble VEGFR2 (sVEGFR2) as a Pharmacodynamic Biomarker

Objective: To demonstrate the biological activity of OSI-930 by measuring the reduction in plasma
levels of sVEGFR2, a surrogate marker for VEGFR2 inhibition.

Protocol: Plasma samples were collected from patients pre-dose and at various intervals during
treatment. The concentration of sVEGFR2 was measured using a commercially available, validated

enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions [1] [2].

3. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

Objective: To non-invasively assess changes in tumor vascular permeability and blood flow,

indicative of an anti-angiogenic effect.
Protocol: Patients underwent DCE-MRI scans at baseline and after a set period of treatment (e.g.,

after 2 weeks). A contrast agent (e.g., gadolinium) was injected intravenously, and sequential images
were acquired to track its uptake and washout in the tumor. Quantitative parameters, such as the

volume transfer constant (Ktrans), were calculated from the kinetic data to evaluate vascular changes
[1] [2].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23403628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pubmed.ncbi.nlm.nih.gov/23403628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23403628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23403628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pubmed.ncbi.nlm.nih.gov/23403628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://www.smolecule.com/products/s548158?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


4. FDG-PET Imaging for Metabolic Response

Objective: To evaluate early metabolic changes in tumors, which can precede structural shrinkage.
Protocol: Patients underwent 2-[18F]fluoro-2-deoxy-D-glucose positron emission tomography (FDG-

PET) scans at baseline and post-treatment. The standardized uptake value (SUV) of FDG in tumors
was measured before and after therapy. A partial metabolic response was defined as a reduction of

over 25% in SUV max in the tumor lesion without the appearance of new lesions [1] [2].

Metabolism and Drug-Drug Interaction Profile

Subsequent research has clarified OSI-930's metabolic pathway, which explains a clinically observed drug-

drug interaction.

OSI-930

M1 Metabolite
(2-oxo-OSI-930)

 Major Metabolic
Pathway

Aldehyde Oxidase
(AO)

  Catalyzes

Erlotinib

Inhibition

  Potently Inhibits
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Figure: Mechanism of the drug-drug interaction between OSI-930 and erlotinib, mediated by aldehyde

oxidase inhibition.

Major Metabolic Pathway: Recent studies have identified that OSI-930 is a substrate for the enzyme
aldehyde oxidase (AO). The primary route of metabolism is oxidation at its quinoline ring, forming a

major 2-oxo metabolite (M1) [3].
Fraction Metabolized by AO: Reaction phenotyping in human hepatocytes indicates that AO

contributes to nearly 50% of the overall metabolism of OSI-930 [3].
Clinical Drug-Drug Interaction (DDI): When OSI-930 was co-administered with the EGFR inhibitor

erlotinib in a Phase I trial, a nearly twofold increase in OSI-930 systemic exposure was observed
[4] [3].

Mechanism of DDI: This interaction is now understood to be caused by erlotinib's potent inhibition of
AO, thereby reducing the metabolic clearance of OSI-930. A mechanistic static model predicted an

~1.85-fold increase in exposure, aligning with clinical data [3].

Application Notes for Drug Development

Dosing Schedule Justification: The twice-daily (BID) schedule was pursued as preliminary PK data

from the once-daily schedule suggested that BID dosing could improve drug exposure while
maintaining acceptable toxicity, a strategy that proved successful [2].

Biomarker Strategy: The correlation between OSI-930 exposure, sVEGFR2 reduction, and DCE-
MRI changes provides a robust proof-of-mechanism framework for future development of VEGFR2

inhibitors [1] [2].
DDI Risk Management: The interaction with erlotinib underscores the critical need to evaluate the

role of aldehyde oxidase in the metabolism of new chemical entities during early development.
When AO is a major clearance pathway, clinical DDI studies with strong inhibitors like erlotinib are

essential [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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